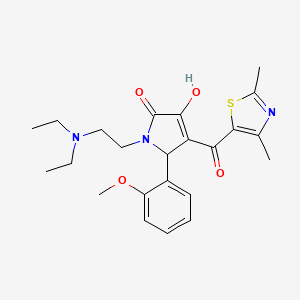
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring and various functional groups that contribute to its chemical properties and biological efficacy.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Its molecular formula is C21H26N4O3S with a molecular weight of approximately 414.52 g/mol. The presence of diverse functional groups such as diethylamino, thiazole, and methoxyphenyl enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, structural analogs have shown significant antiproliferative effects against multiple cancer cell lines, including HeLa and A549 cells.
- Antimicrobial Effects : Similar compounds in its class have demonstrated antimicrobial activity against a range of bacterial strains, suggesting potential for further exploration in this area.
- Kinase Inhibition : The compound's structure suggests it may interact with kinase enzymes, which play critical roles in cell signaling pathways related to cancer and other diseases.
The mechanism of action for this compound likely involves modulation of key biological pathways through interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole and pyrrole moieties may facilitate binding to active sites on proteins, thereby inhibiting their function.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same structural family:
- Antiproliferative Activity :
-
Kinase Inhibition :
- Research on pyrazole-based compounds indicated that structural modifications could lead to selective inhibition of the Akt kinase pathway. Compounds with similar scaffold structures demonstrated IC50 values ranging from 30 nM to 75 nM, highlighting the importance of substituent groups on biological activity .
- Antimicrobial Activity :
Data Tables
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 Values (µM) | Target |
|---|---|---|---|
| Compound A | Antiproliferative | 7.76 | HCT116 |
| Compound B | Kinase Inhibition | 30 | Akt |
| Compound C | Antimicrobial | 12 | Various |
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-6-25(7-2)12-13-26-19(16-10-8-9-11-17(16)30-5)18(21(28)23(26)29)20(27)22-14(3)24-15(4)31-22/h8-11,19,28H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTWZHPOHINNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














